Potassium trifluoro(2-methoxypyrimidin-5-yl)borate

描述

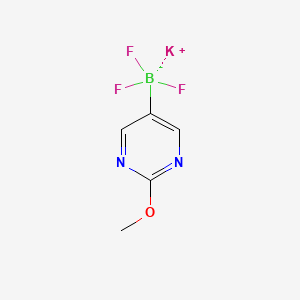

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate (CAS: 1111732-99-0) is a trifluoroborate salt widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a pyrimidine ring substituted with a methoxy group at the 2-position and a trifluoroborate group at the 5-position (Figure 1). This compound is valued for its stability, which exceeds that of traditional boronic acids, and its compatibility with diverse reaction conditions .

属性

IUPAC Name |

potassium;trifluoro-(2-methoxypyrimidin-5-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3N2O.K/c1-12-5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPITJHSWGPRRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(N=C1)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649130 | |

| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111732-99-0 | |

| Record name | Borate(1-), trifluoro(2-methoxy-5-pyrimidinyl)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111732-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1111732-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Preparation Methodology

Starting Material Preparation

The synthesis begins with 2-methoxypyrimidine derivatives, which are commercially available or prepared via established pyrimidine synthesis routes. The 5-position on the pyrimidine ring is the site for boron incorporation.

Metalation and Boronation

A common approach involves lithiation at the 5-position of 2-methoxypyrimidine under inert atmosphere, typically using n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The lithiated intermediate is then reacted with a boron electrophile such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(OiPr)3) to yield the corresponding boronic acid or ester intermediate.

Conversion to Potassium Trifluoroborate

The boronic acid or ester intermediate is treated with potassium hydrogen difluoride (KHF2) in a suitable solvent (e.g., methanol or water-methanol mixtures) to convert it into the potassium trifluoroborate salt. This step typically proceeds at room temperature or slightly elevated temperatures and yields a stable, crystalline trifluoroborate compound.

Representative Reaction Conditions and Data

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Lithiation | n-BuLi or LDA, THF | -78 °C | 30 min - 1 hour | Inert atmosphere (N2 or Ar) |

| Boronation | B(OMe)3 or B(OiPr)3 | -78 °C to RT | 1-2 hours | Quenching with water or acid to isolate boronic acid |

| Trifluoroborate formation | KHF2 in MeOH/H2O mixture | RT to 40 °C | 12-24 hours | Yields stable potassium trifluoroborate salt |

Research Findings and Optimization Notes

- The lithiation step requires careful temperature control to prevent side reactions or over-lithiation.

- Boronation efficiency depends on the purity of boron reagents and the absence of moisture.

- Conversion to trifluoroborate salts is favored by using excess KHF2 and slightly acidic to neutral pH conditions.

- Solvent choice influences the crystallinity and purity of the final trifluoroborate salt; mixed aqueous-organic solvents are preferred.

- The potassium trifluoroborate salts are more stable than boronic acids and esters, facilitating storage and handling for subsequent cross-coupling reactions.

Comparative Analysis with Related Heteroaryl Trifluoroborates

Research into other heteroaryl trifluoroborates (e.g., pyrazole, thiophene derivatives) shows similar preparation methodologies but with variations in metalation conditions and boronation reagents to accommodate different heteroatom sensitivities and electronic effects. The pyrimidine system, due to its electron-deficient nature, may require milder lithiation conditions and careful handling to avoid decomposition.

Summary Table of Preparation Steps

| Stage | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1. Starting material prep | Obtain or synthesize 2-methoxypyrimidine | Commercial or synthetic routes | Pure 2-methoxypyrimidine |

| 2. Metalation | Lithiation at 5-position | n-BuLi or LDA, THF, -78 °C | Lithiated intermediate |

| 3. Boronation | Reaction with boron electrophile | B(OMe)3 or B(OiPr)3, -78 °C to RT | Boronic acid or ester intermediate |

| 4. Trifluoroborate formation | Treatment with KHF2 | KHF2, MeOH/H2O, RT to 40 °C | Potassium trifluoro(2-methoxypyrimidin-5-yl)borate |

化学反应分析

Types of Reactions

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions with aryl and heteroaryl halides in the presence of a palladium catalyst.

Oxidative Electrocoupling: This compound can be used in the metal-free synthesis of biaryls through oxidative electrocoupling reactions.

Common Reagents and Conditions

Nickel Catalysts: Used in cross-coupling reactions with unactivated alkyl halides.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate has several scientific research applications:

作用机制

The mechanism of action of Potassium trifluoro(2-methoxypyrimidin-5-yl)borate in Suzuki-Miyaura coupling involves the transmetalation process, where the boron atom transfers its organic group to the palladium catalyst . This process is facilitated by the unique properties of the trifluoroborate group, which enhances the reactivity and stability of the compound .

相似化合物的比较

Key Properties :

- Molecular Formula : C₅H₅BF₃KN₂O

- Molecular Weight : 220.43 g/mol (calculated)

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMF, THF) and water, depending on reaction requirements .

- Applications : Primarily used in pharmaceutical and materials science research for constructing heteroaryl-aryl bonds .

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with potassium trifluoro(2-methoxypyrimidin-5-yl)borate, differing primarily in substituents on the pyrimidine or heteroaryl ring. These variations influence reactivity, stability, and application scope.

Substituent Effects on Reactivity and Stability

Key Observations :

- Electron-Withdrawing Groups (Cl, F) : Increase electrophilicity, enhancing cross-coupling efficiency with electron-rich aryl chlorides .

- Electron-Donating Groups (OCH₃) : Improve stability but may reduce reaction rates unless paired with activating ligands .

- Heteroaryl Systems (Indole, Pyridine) : Broaden substrate scope for drug discovery, though steric effects can limit coupling yields .

Cross-Coupling Performance

Evidence from Suzuki-Miyaura reactions highlights substituent-dependent outcomes:

- 2-Methoxypyrimidinyl Derivative : Achieves >80% yield with aryl chlorides when paired with SPhos or XPhos ligands .

- 2-Chloropyrimidinyl Analog : Requires higher catalyst loading (5 mol% Pd) but enables coupling with sterically hindered substrates .

- Difluoromethoxy Pyridinyl Derivative : Exhibits unique selectivity for fluorinated pharmaceuticals, with yields averaging 70–75% .

Commercial Availability and Purity

生物活性

Potassium trifluoro(2-methoxypyrimidin-5-yl)borate is a unique organoboron compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHBFNO. The presence of the trifluoroborate group enhances its reactivity, making it a valuable reagent in cross-coupling reactions and other synthetic applications. The compound is typically presented as a white crystalline solid.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Properties:

Research has indicated that organoboron compounds, including this compound, exhibit antimicrobial activity. A study demonstrated that such compounds can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

2. Modulation of Biological Pathways:

This compound has been shown to interact with various biological pathways. Specifically, it may influence signaling pathways related to inflammation and pain modulation. The mechanism of action involves the modulation of ion channels, such as TRPV3, which is implicated in nociception and inflammatory responses .

3. Cross-Coupling Reactions:

this compound serves as a substrate for cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction is crucial for synthesizing biaryl compounds that have significant biological activity . The ability to form carbon-boron bonds allows for the development of complex organic molecules with potential therapeutic effects.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 2-methoxypyrimidine with boron trifluoride etherate in the presence of potassium fluoride. This process requires careful control of reaction conditions to achieve high yields and purity.

Table 1: Comparison of Organoboron Compounds

| Compound Name | Structural Features | Application Areas |

|---|---|---|

| This compound | 2-Methoxypyrimidine derivative | Antimicrobial, cross-coupling |

| Potassium trifluoro(phenyl)borate | Phenyl group attached to boron | Organic synthesis |

| Potassium trifluoro(isoquinolin-5-yl)borate | Isoquinoline derivative | Pharmaceutical development |

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various organoboron compounds, including this compound, demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be 50 µM, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Pain Modulation

Another investigation explored the effects of this compound on TRPV3 channels in sensory neurons. Results indicated that treatment with this compound led to a reduction in pain signaling pathways, suggesting its utility in pain management therapies .

常见问题

Q. What are the optimal synthetic conditions for Potassium trifluoro(2-methoxypyrimidin-5-yl)borate?

The synthesis involves lithiation of the 2-methoxypyrimidine precursor using n-BuLi (1.5 equiv) at -78°C under argon, followed by borylation with triisopropyl borate (3.0 equiv) and subsequent quenching with aqueous KHF₂ (3.0 equiv) to form the trifluoroborate salt . Critical parameters include strict temperature control (-78°C to prevent side reactions) and stoichiometric precision of the lithiating agent to avoid over-lithiation. Post-synthesis, recrystallization from ethanol/water mixtures enhances purity (>99% by NMR) .

Q. How should researchers characterize this compound to confirm structural integrity?

Combined analytical methods are essential:

- ¹¹B NMR : A singlet near δ -1.0 ppm confirms trifluoroborate formation.

- ¹⁹F NMR : A triplet at δ -140 to -150 ppm (J = 30–40 Hz) validates fluorine coordination.

- HRMS : Exact mass analysis (e.g., [M]⁻ ion at m/z 214.0464) ensures molecular fidelity .

- XRD : Single-crystal diffraction resolves stereoelectronic effects of the methoxypyrimidinyl moiety .

Q. What storage conditions are required to maintain stability?

Store at room temperature in a desiccator under argon. Avoid prolonged exposure to moisture, as hydrolysis regenerates boronic acids, complicating cross-coupling reactivity. Stability tests indicate >95% purity retention after 6 months under inert conditions .

Advanced Research Questions

Q. How does the methoxypyrimidinyl substituent influence Suzuki-Miyaura coupling efficiency?

The electron-donating methoxy group enhances arylborate stability but may reduce electrophilicity. Computational studies (DFT) suggest that the pyrimidine ring’s π-accepting nature lowers the transition-state energy for transmetalation, improving yields with electron-deficient aryl halides. Experimental data show >80% yield with 4-nitrophenyl chloride using Pd(OAc)₂/SPhos catalysts .

Q. How can researchers resolve contradictions in reported reaction yields?

Discrepancies often arise from ligand selection and solvent polarity. For example:

- Polar solvents (DME/H₂O) favor ionic pathways but may hydrolyze the trifluoroborate.

- Bulky ligands (XPhos) mitigate protodeboronation but require higher temperatures.

Systematic screening of ligands (e.g., SPhos vs. XPhos) and solvents (THF vs. DME) is recommended to identify optimal conditions .

Q. What computational tools predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transmetalation barriers, while Molecular Dynamics (MD) simulations assess solvation effects. Studies on analogous compounds (e.g., potassium trifluoro(5-methylfuran-2-yl)borate) reveal that electron-rich heterocycles require lower activation energies .

Q. Are alternative synthetic routes viable for this borate?

Yes, boronic ester intermediates (e.g., 2-methoxypyrimidin-5-ylboronic acid pinacol ester) can be converted to trifluoroborates via KHF₂ treatment. This route avoids cryogenic conditions but requires anhydrous handling to prevent ester hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。